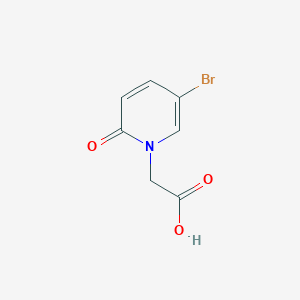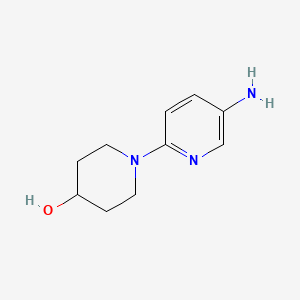
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H10N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-4-9(8-6)2/h3-4,5H,1-2H3,(H,10,11) .Physical And Chemical Properties Analysis
The molecular weight of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid is 154.17 . It is a solid substance .Aplicaciones Científicas De Investigación
Synthesis and Applications in Heterocyclic Chemistry
The reactivity of certain pyrazole derivatives has been extensively studied for their value as building blocks in the synthesis of various heterocyclic compounds. For example, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives showcase significant utility in the creation of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. This highlights the role of pyrazole derivatives in advancing heterocyclic chemistry and the synthesis of dyes, offering a path for the generation of versatile cynomethylene dyes from a broad range of precursors, including amines and α-aminocarboxylic acids (Gomaa & Ali, 2020).
Role in Medicinal Chemistry
Pyrazole derivatives, particularly those with methyl substitution, are recognized for their potent medicinal properties, displaying a wide spectrum of biological activities. The extensive research into these compounds underscores their importance in medicinal chemistry, providing insights into synthetic approaches and highlighting their potential as therapeutic agents (Sharma et al., 2021).
Anticancer Applications
The exploration of pyrazoline derivatives in anticancer research has demonstrated their potential as therapeutic agents. Various synthetic methods have been utilized to produce pyrazoline derivatives that exhibit significant biological effects, reinforcing the relevance of pyrazoline in the development of new anticancer agents (Ray et al., 2022).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in multicomponent reactions (MCRs) for the synthesis of bioactive pyrazole derivatives underscore the efficiency of these approaches in pharmaceutical and medicinal chemistry. This review emphasizes the therapeutic applications of pyrazole derivatives synthesized via MCRs, highlighting their antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory properties among others (Becerra et al., 2022).
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJIAJNAOGEPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-1-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)






![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)

